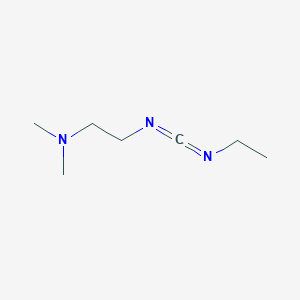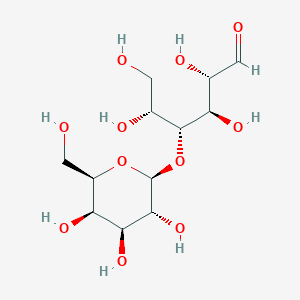![molecular formula C13H16N2O2 B123737 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 1227694-86-1](/img/structure/B123737.png)
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical entity that has been synthesized and studied for its potential applications, particularly in the field of medicinal chemistry. The synthesis of related compounds has been reported, which involves various organic reactions and the use of different reagents and catalysts to achieve the desired molecular structure with high purity and yield .
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone through a series of reactions including reduction, acetylation, ethylation, and condensation, with an overall yield of 77% . These methods demonstrate the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as HNMR and LC-MS. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . The related compound N-(4,6-Dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide also shows a planar structure with intramolecular hydrogen bonding contributing to its stability . These analyses are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully designed to ensure the formation of the desired product. The use of reagents such as lutidine and TBTU, as well as the optimization of reaction conditions, are critical for the success of these syntheses . Improvements in the synthesis process, such as the replacement of sodium hydride with potassium hydroxide and the use of acetone as a solvent, have been reported to enhance the yield and decrease the cost .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The purity of the synthesized compounds is assessed using techniques like HPLC, ensuring that the final product meets the required standards for potential applications in medicinal chemistry . The intermolecular and intramolecular hydrogen bonds observed in the crystal structures influence the melting points, solubility, and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have focused on the synthesis and characterization of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide and its derivatives, demonstrating advancements in organic synthesis methodologies. For instance, Gong Fenga (2007) reported an improved synthesis method with a high yield and purity, highlighting the compound's potential for scale-up production Gong Fenga (2007). This reflects its significance in synthetic organic chemistry and its applicability in producing various derivatives for research purposes.
Analytical Chemistry Applications
In analytical chemistry, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide serves as an important subject for method development in chromatography. Duan Wei-hua (2010) detailed a reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine this compound and its interrelated substances, showing its utility in quality control and analytical research Duan Wei-hua (2010).
Potential Antiviral Applications
Research on 4′-acetamidechalcones, closely related to N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, explored their potential interactions with protein targets in SARS-CoV-2. The study by Francisco Wagner Q. Almeida-Neto et al. (2020) utilized molecular docking assays to evaluate these interactions, suggesting possible antiviral applications against COVID-19 Francisco Wagner Q. Almeida-Neto et al. (2020).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer activities of derivatives have also been a focus. For example, Deepak Swarnkar et al. (2014) investigated the synthesis and antimicrobial activity of pyrazole derivatives, revealing their potential as therapeutic agents Deepak Swarnkar et al. (2014). Additionally, the synthesis of novel dihydropyrimidinone derivatives containing the phthalimide moiety, as reported by M. A. Bhat et al. (2020), indicates the compound's utility in developing new anticancer agents M. A. Bhat et al. (2020).
Environmental Applications
In environmental science, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide derivatives have been used as molecular probes for detecting carbonyl compounds in water samples, showing promise for monitoring environmental pollutants S. Houdier et al. (2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCFDGABJPHDI-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide | |
CAS RN |
96605-61-7 |
Source


|
| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)









